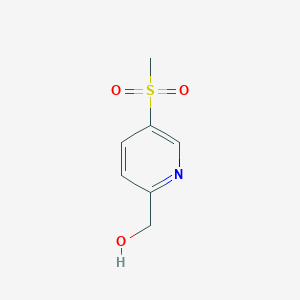

(5-methanesulfonylpyridin-2-yl)methanol

Description

Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine and its derivatives are fundamental building blocks in organic chemistry, prized for their versatile reactivity and widespread presence in natural products, pharmaceuticals, and functional materials. sigmaaldrich.comsigmaaldrich.com The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, can be readily functionalized to create a diverse array of substituted derivatives. mdpi.comclariant.com These derivatives serve as crucial intermediates in the synthesis of complex molecular architectures. chemicalbook.com

The nitrogen atom in the pyridine ring imparts a slightly basic character and influences the electron density of the ring, making it susceptible to both electrophilic and nucleophilic substitution reactions, albeit under different conditions than benzene (B151609). clariant.com This distinct reactivity profile allows for selective chemical modifications. Furthermore, the pyridine nucleus is a common feature in many biologically active compounds, which drives continuous research into new synthetic methodologies for its elaboration. sigmaaldrich.comsigmaaldrich.com

Role of Sulfone and Hydroxyl Functional Groups in Molecular Design

The sulfone and hydroxyl functional groups are instrumental in molecular design due to their profound influence on a molecule's physical and chemical properties.

The hydroxyl group (-OH) is one of the most common and important functional groups in organic chemistry. chemscene.com Its ability to act as both a hydrogen bond donor and acceptor makes it crucial for determining the solubility and intermolecular interactions of a molecule. chemscene.com In synthetic chemistry, the hydroxyl group is a versatile handle for a wide range of transformations, including oxidation to aldehydes or ketones, and conversion to esters, ethers, or halides. smolecule.com The presence of a hydroxyl group can significantly impact a molecule's polarity and its interaction with biological systems. smolecule.com

Structural and Synthetic Context of (5-methanesulfonylpyridin-2-yl)methanol

This compound is a specific example of a pyridyl sulfone methanol (B129727) scaffold. Its structure features a pyridine ring substituted at the 2-position with a hydroxymethyl group (-CH₂OH) and at the 5-position with a methanesulfonyl group (-SO₂CH₃). This arrangement of functional groups provides a unique combination of properties and potential for further chemical modification.

Alternatively, a convergent synthesis could be employed, where the pyridine ring is constructed with the desired substituents already in place or in a protected form. The final step would likely be the reduction of a corresponding carboxylic acid or aldehyde at the 2-position to afford the primary alcohol.

The table below provides some key chemical data for a related precursor, illustrating the type of information relevant to the synthesis and characterization of the target compound.

| Property | Value |

| Compound Name | (5-methylpyridin-2-yl)methanol |

| CAS Number | 22940-71-2 |

| Molecular Formula | C₇H₉NO |

| Boiling Point | 109-113 °C (at 9 Torr) |

| pKa | 13.50 ± 0.10 (Predicted) |

| Appearance | Light yellow to yellow Liquid |

Data sourced from ChemicalBook for (5-methylpyridin-2-yl)methanol. chemicalbook.com

The synthesis of related pyridyl methanol derivatives often involves the reduction of a corresponding ketone, as illustrated in the preparation of (S)-phenyl(pyridin-2-yl)methanol. This type of reaction highlights a general method that could be adapted for the synthesis of the target compound.

| Reactant | Catalyst System | Solvent | Temperature | Yield |

| Phenyl(pyridin-2-yl)methanone | [Ir(COD)Cl]₂ / Chiral Ligand | Methanol | 40 °C | 91% |

| Phenyl(pyridin-2-yl)methanone | [Ir(COD)Cl]₂ / Chiral Ligand | Methanol | 60 °C | 97% |

Representative data from a patent on the synthesis of (S)-phenyl(pyridin-2-yl)methanol, demonstrating a common synthetic transformation for this class of compounds. google.com

Structure

3D Structure

Properties

IUPAC Name |

(5-methylsulfonylpyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-12(10,11)7-3-2-6(5-9)8-4-7/h2-4,9H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEUBPWEWYGUTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(C=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201286964 | |

| Record name | 5-(Methylsulfonyl)-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201286964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802894-10-6 | |

| Record name | 5-(Methylsulfonyl)-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=802894-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Methylsulfonyl)-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201286964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Methanesulfonylpyridin 2 Yl Methanol and Its Analogues

Approaches to the Construction of the Pyridine (B92270) Ring System with Vicinal Sulfone and Hydroxyl Moieties

The construction of the pyridine ring possessing both a sulfone and a hydroxyl or hydroxymethyl group requires careful strategic planning. Key approaches include the use of metal-catalyzed reactions to introduce the desired functionalities, regioselective manipulation of the pyridine core, and specific oxidation methods for the sulfonyl group.

Metal-Catalyzed Coupling and Functionalization Protocols

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex aromatic systems. Palladium-catalyzed reactions, in particular, have been widely employed for the functionalization of pyridine rings.

For the synthesis of pyridyl sulfones, palladium-catalyzed coupling of pyridine-2-sulfinates with aryl and heteroaryl halides has proven to be a versatile method. This approach is often more reliable than the traditional Suzuki-Miyaura cross-coupling, which can be problematic with 2-substituted pyridines due to the instability and low reactivity of the corresponding boronic acids. googleapis.com Pyridine sulfinates, which are stable and readily prepared, serve as effective nucleophilic coupling partners. googleapis.com

Another strategy involves the palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates, offering a route to unsymmetrical biaryls. rsc.org While not directly forming the sulfonyl or hydroxyl group, this methodology highlights the utility of palladium catalysis in constructing complex pyridine-based structures. Furthermore, palladium-catalyzed cross-coupling of (2-pyridyl)allyldimethylsilanes with aryl iodides, activated by silver(I) oxide, provides another avenue for introducing carbon substituents onto the pyridine ring. nih.gov

The table below summarizes some metal-catalyzed methods applicable to pyridine functionalization.

| Catalyst System | Reactants | Product Type | Reference |

| Palladium | Pyridine-2-sulfinates and Aryl/Heteroaryl Halides | Pyridyl Sulfones | googleapis.com |

| Palladium | Acyl Chlorides and Potassium Perfluorobenzoates | Unsymmetrical Biaryls | rsc.org |

| Palladium/Silver(I) Oxide | (2-Pyridyl)allyldimethylsilanes and Aryl Iodides | C-Substituted Pyridines | nih.gov |

| Ruthenium | 8-Aminoquinolines and Sulfonyl Chlorides | C-5 Sulfonated Quinolines | rsc.org |

Regioselective Functionalization at the Pyridine Core (e.g., C-2 and C-5 positions)

Achieving the desired 2,5-disubstitution pattern on the pyridine ring requires precise control over regioselectivity. Directed ortho-metalation (DoM) and halogen-metal exchange reactions are powerful strategies for the regioselective functionalization of pyridines. The choice of directing group and lithiation agent is crucial for controlling the position of metalation. znaturforsch.com For instance, the lithiation of 2-chloropyridines can be directed to either the C-3 or C-6 position depending on the base used. researchgate.net

The functionalization of 2-chloropyridines at the C-4 and C-5 positions has been a key strategy in the total synthesis of natural products like (+)-floyocidin B. mdpi.com This often involves the use of directed ortho-lithiation of 2-chloroisonicotinic acid derivatives or halogen-metal exchange on polyhalogenated pyridines. mdpi.com For example, lithiation of 2-chloro-5-bromopyridine with lithium diisopropylamide (LDA) occurs selectively at the C-4 position. mdpi.com

Recent advances in electrochemical methods have enabled the meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. nih.gov This approach utilizes a temporary dearomatization strategy, converting the pyridine into an electron-rich intermediate that directs the electrophilic sulfonylation to the C-3 (meta) position. nih.gov While this addresses meta-functionalization, it highlights the ongoing development of methods to control regioselectivity.

The following table outlines some regioselective functionalization methods for pyridines.

| Method | Substrate | Position Functionalized | Reagent | Reference |

| Directed ortho-Metalation | Substituted Pyridines | ortho to Directing Group | Organolithium Bases | znaturforsch.com |

| Halogen-Metal Exchange | Halogenated Pyridines | Position of Halogen | Organolithium Reagents | znaturforsch.com |

| Electrochemical C-H Sulfonylation | Pyridines | C-3 (meta) | Nucleophilic Sulfinates | nih.gov |

| Lithiation | 2-Chloropyridines | C-4 or C-6 | LDA or BuLi-LiDMAE | researchgate.netmdpi.com |

Oxidation Strategies for the Introduction of the Methanesulfonyl Group

The introduction of the methanesulfonyl group is often achieved by the oxidation of a corresponding methylthioether (methylsulfanyl) precursor. This two-step approach, involving the initial introduction of the methylthio group followed by oxidation, is a common strategy. A variety of oxidizing agents can be employed for the conversion of sulfides to sulfones. researchgate.net

Hydrogen peroxide is a widely used and environmentally friendly oxidant for this transformation. The oxidation can be catalyzed by various metal catalysts, such as sodium tungstate, to enhance efficiency and selectivity. googleapis.com It is important to control the reaction conditions to avoid over-oxidation or side reactions, especially in the presence of other sensitive functional groups like the hydroxymethyl group.

The synthesis of 2-sulfonylpyridines has been shown to be tunable, allowing for the modulation of their reactivity as cysteine-reactive electrophiles. nih.govnih.gov This highlights the importance of the sulfonyl group in influencing the chemical properties of the pyridine ring.

Multicomponent Reactions and Cascade Processes in Pyridyl Methanol (B129727) Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyridines in a single step from three or more starting materials. acsgcipr.orgresearchgate.net Various MCRs, such as the Hantzsch pyridine synthesis and its modifications, are widely used to construct the pyridine core. acsgcipr.orgnih.gov These reactions often involve condensation, Michael addition, and cyclization steps, leading to highly functionalized pyridines. acsgcipr.org

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations that occur in a single pot, often triggered by a single event. These processes are highly efficient in building molecular complexity from simple starting materials. acs.org The synthesis of polysubstituted pyridines can be achieved through cascade reactions involving cycloaddition and cycloreversion sequences of precursors like 1,4-oxazinones. nih.gov

The Ugi-Zhu three-component reaction coupled with a cascade process has been utilized to synthesize bis-furyl-pyrrolo[3,4-b]pyridin-5-ones, demonstrating the power of combining MCRs and cascade reactions for the rapid assembly of complex heterocyclic systems. rsc.org

Green Chemistry Principles and Sustainable Approaches in Pyridine-Sulfone-Methanol Derivatives Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to minimize environmental impact. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. nih.govnih.govresearchgate.netmdpi.com

One key aspect of green chemistry is the use of biocatalysis. For instance, the synthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural (B1680220) can be achieved using whole-cell biocatalysts, offering a sustainable alternative to traditional chemical oxidation methods. rsc.org While not a pyridine synthesis, this demonstrates the potential of biocatalysis for selective oxidations relevant to the synthesis of hydroxymethyl-substituted heterocycles.

The use of microwave irradiation in MCRs for the synthesis of novel pyridines is another green approach. acs.org Microwave heating can significantly reduce reaction times and improve yields compared to conventional heating methods. acs.org Furthermore, the development of synthetic methods that proceed in aqueous media or under solvent-free conditions aligns with the goals of green chemistry.

The table below highlights some green chemistry approaches in the synthesis of pyridine and related compounds.

| Green Chemistry Approach | Specific Example/Method | Advantages | Reference |

| Biocatalysis | Whole-cell oxidation of 5-hydroxymethylfurfural | Sustainable, selective | rsc.org |

| Microwave-Assisted Synthesis | One-pot, four-component reaction for pyridines | Reduced reaction time, improved yields | acs.org |

| Use of Greener Solvents | Aqueous media | Reduced environmental impact | nih.gov |

| Multicomponent Reactions | Hantzsch pyridine synthesis | Atom economy, efficiency | acsgcipr.orgnih.gov |

Chemical Reactivity and Transformations of 5 Methanesulfonylpyridin 2 Yl Methanol

Reactions Involving the Methanesulfonyl Group

The methanesulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing substituent that significantly influences the reactivity of the pyridine (B92270) ring. It also serves as a versatile functional handle for various synthetic transformations.

Electrophilic and Nucleophilic Substitutions at the Sulfone Center

Direct nucleophilic or electrophilic substitution at the sulfur atom of an aryl sulfone is not a common reaction pathway under typical organic synthesis conditions. The sulfur atom in the methanesulfonyl group is in its highest oxidation state (+6) and is sterically hindered, making it a poor electrophile. Similarly, it lacks lone pairs, rendering it non-nucleophilic. Instead of direct substitution at the sulfur center, the entire methanesulfonyl group typically functions as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, as discussed in the following section.

Methanesulfonyl Group as a Reactive Handle in Carbon-Carbon and Carbon-Heteroatom Bond Formations

The methanesulfonyl group is an excellent leaving group in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. rsc.orgchemrxiv.org Its strong electron-withdrawing nature activates the pyridine ring for such transformations.

Carbon-Carbon Bond Formation:

Aryl and heteroaryl sulfones have emerged as effective electrophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov This methodology allows for the formation of C(sp²)–C(sp²) bonds. In the context of (5-methanesulfonylpyridin-2-yl)methanol, the methanesulfonyl group can be displaced by an aryl or vinyl boronic acid to introduce a new carbon-based substituent at the C-5 position of the pyridine ring. The reactivity of aryl sulfones in these couplings is often intermediate between that of aryl halides and nitroarenes, which can allow for selective, iterative cross-coupling strategies. nih.gov

Research has demonstrated that 2-pyridyl sulfones can undergo cross-coupling in good yields. chemrxiv.org The general conditions for such a reaction are summarized in the table below.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | General Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(0) complex / Phosphine ligand (e.g., RuPhos) | Inorganic Base (e.g., K₃PO₄) | Aprotic Solvent (e.g., Dioxane, DMSO) | (5-Arylpyridin-2-yl)methanol |

Carbon-Heteroatom Bond Formation:

The methylsulfone group, when activated by a heterocyclic ring like pyrimidine (B1678525) or pyridine, can serve as a leaving group in nucleophilic substitution polymerization to form ether linkages. rsc.orgrsc.org This reactivity can be extended to the synthesis of small molecules. For instance, this compound can react with various nucleophiles, such as alkoxides or phenoxides, to yield 5-alkoxy or 5-aryloxy substituted pyridine derivatives. The reaction proceeds via a standard SNAr mechanism, where the nucleophile attacks the carbon atom bearing the sulfone group, followed by the departure of the methanesulfinate (B1228633) anion.

Transformations of the Hydroxyl Functionality

The primary alcohol (-CH₂OH) group is a key site for a variety of synthetic modifications, including derivatization and functional group interconversions.

Derivatization to Ethers and Esters for Synthetic Applications

Ether Synthesis:

The hydroxyl group of this compound can be readily converted into an ether via the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This two-step process involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide, followed by an SN2 reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). youtube.com This method is highly efficient for forming ethers from primary alcohols.

| Reaction | Reagents | Product |

|---|---|---|

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | (5-methanesulfonylpyridin-2-yl)methoxymethyl ether (R-O-CH₂-Py) |

Ester Synthesis:

Esterification of the primary alcohol can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common approach. masterorganicchemistry.commdpi.com Alternatively, for more sensitive substrates, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine. uns.ac.id

| Reaction | Reagents | Product |

|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | (5-methanesulfonylpyridin-2-yl)methyl ester (R-COO-CH₂-Py) |

| Acylation | Acid Chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | (5-methanesulfonylpyridin-2-yl)methyl ester (R-COO-CH₂-Py) |

Functional Group Interconversions at the Methanol (B129727) Moiety

The primary alcohol can be transformed into other important functional groups.

Oxidation:

The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid depending on the choice of oxidizing agent. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically stop at the aldehyde stage, yielding 5-methanesulfonylpicolinaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will oxidize the primary alcohol all the way to the carboxylic acid, forming 5-methanesulfonylpicolinic acid.

Conversion to a Leaving Group:

The hydroxyl group itself is a poor leaving group. masterorganicchemistry.com However, it can be converted into a good leaving group, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), respectively, in the presence of a base like pyridine. masterorganicchemistry.com The resulting (5-methanesulfonylpyridin-2-yl)methyl mesylate or tosylate is an excellent substrate for SN2 reactions with a wide range of nucleophiles, allowing for the introduction of halides, azides, nitriles, and other functional groups.

Reactivity of the Pyridine Nucleus

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic is significantly amplified by the presence of the strongly electron-withdrawing methanesulfonyl group at the C-5 position.

Electrophilic Aromatic Substitution (SEAr):

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609). uoanbar.edu.iqwikipedia.org The presence of the methanesulfonyl group further deactivates the ring, making SEAr reactions extremely difficult. wikipedia.org If forced under very harsh conditions, electrophilic attack would be directed to the C-3 position, which is the least deactivated position, analogous to the meta position in a deactivated benzene ring. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient nature of the pyridine ring, enhanced by the methanesulfonyl group, makes it highly susceptible to nucleophilic aromatic substitution. wikipedia.orglibretexts.org Nucleophilic attack is strongly favored at the positions ortho and para to the ring nitrogen (C-2 and C-4) because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. stackexchange.comquimicaorganica.org In this compound, the C-2 position is already substituted. The methanesulfonyl group at C-5 further activates the ring, particularly the C-2 and C-6 positions, for nucleophilic attack. Therefore, if a suitable leaving group were present at the C-6 position, it would be readily displaced by nucleophiles.

C-H Functionalization of the Pyridine Ring

Direct C-H functionalization of pyridine rings is a powerful tool in synthetic chemistry for creating complex molecules from simpler precursors. However, the electron-poor nature of the pyridine nucleus, further exacerbated by the methanesulfonyl group in this compound, presents a significant challenge for traditional electrophilic aromatic substitution. Consequently, transition-metal-catalyzed C-H activation has emerged as the predominant strategy for functionalizing such systems.

In the context of this compound, the pyridine nitrogen atom and the adjacent hydroxymethyl group can act as directing groups, guiding the metal catalyst to specific C-H bonds. Palladium-catalyzed reactions are particularly prevalent in this area. The catalyst typically coordinates to the pyridine nitrogen, facilitating the activation of the C-H bonds at the C-3 or C-4 positions. The strong deactivating effect of the sulfonyl group at C-5 generally disfavors functionalization at the C-4 and C-6 positions, making the C-3 position a likely site for directed C-H functionalization.

Research on analogous pyridine systems has demonstrated that under palladium catalysis, various coupling partners, including aryl halides, alkenes, and alkynes, can be used to introduce new carbon-carbon bonds onto the pyridine ring. While specific studies on this compound are not extensively documented in the public domain, the expected reactivity can be inferred from established methodologies.

Table 1: Plausible C-H Functionalization Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst/Reagents | Potential Product |

|---|---|---|---|

| Arylation | Aryl halide (e.g., Iodobenzene) | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | (3-phenyl-5-(methylsulfonyl)pyridin-2-yl)methanol |

| Olefination | Styrene | Pd(OAc)₂, Ag₂CO₃, Cu(OAc)₂ | (E)-(3-(2-phenylvinyl)-5-(methylsulfonyl)pyridin-2-yl)methanol |

| Acetoxylation | PhI(OAc)₂ | Pd(OAc)₂ | (3-acetoxy-5-(methylsulfonyl)pyridin-2-yl)methanol |

Heterocycle-Driven Reactions and Rearrangements

The hydroxymethyl group at the 2-position of this compound is a versatile functional handle that can drive a variety of chemical transformations. Activation of the primary alcohol, typically by converting it into a better leaving group, is the initial step in many of these reactions.

One common strategy involves the conversion of the alcohol to a halide, such as a chloride, using reagents like thionyl chloride (SOCl₂). The resulting 2-(chloromethyl)-5-(methylsulfonyl)pyridine (B3186055) is a valuable intermediate, highly susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, thiols, and cyanides. This allows for the straightforward introduction of diverse functionalities at the 2-position.

Furthermore, the activated hydroxymethyl group can participate in intramolecular reactions, leading to the formation of novel heterocyclic systems. For instance, if a suitable nucleophile is present elsewhere in the molecule or in a tethered side chain, cyclization can occur. While specific rearrangements of this compound itself are not widely reported, analogous transformations in related 2-(hydroxymethyl)pyridine derivatives are well-established. These reactions often proceed via the formation of a transient pyridinium species, which then undergoes rearrangement or cyclization.

The reaction of the hydroxymethyl group with methanesulfonyl chloride (MsCl) in the presence of a base would form a mesylate. This highly effective leaving group can facilitate subsequent nucleophilic substitution or elimination reactions.

Table 2: Heterocycle-Driven Transformations of this compound

| Transformation | Reagents | Intermediate | Potential Final Product |

|---|---|---|---|

| Halogenation | Thionyl chloride (SOCl₂) | 2-(chloromethyl)-5-(methylsulfonyl)pyridine | Product of subsequent nucleophilic substitution (e.g., with NaN₃ to form 2-(azidomethyl)-5-(methylsulfonyl)pyridine) |

| Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine | (5-(methylsulfonyl)pyridin-2-yl)methyl methanesulfonate | Product of subsequent nucleophilic substitution (e.g., with KCN to form 2-(5-(methylsulfonyl)pyridin-2-yl)acetonitrile) |

| Oxidation | Manganese dioxide (MnO₂) | 5-(methylsulfonyl)picolinaldehyde | Further derivatives via condensation or addition reactions |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity in (5-methanesulfonylpyridin-2-yl)methanol.

One-Dimensional (¹H, ¹³C) NMR Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of analogous compounds such as 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, the aromatic protons on the pyridine (B92270) ring are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm. The chemical shifts are influenced by the electron-withdrawing nature of the methanesulfonyl group and the position of the substituents. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet, integrating to two protons, in the region of δ 4.5-5.0 ppm. The hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The methyl protons of the methanesulfonyl group (-SO₂CH₃) are expected to be a sharp singlet further upfield, likely around δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their electronic environments. The carbon atoms of the pyridine ring are expected to appear in the aromatic region of the spectrum (δ 120-160 ppm). The carbon atom attached to the electron-withdrawing sulfonyl group will be shifted further downfield. The methylene carbon of the hydroxymethyl group is anticipated to resonate around δ 60-70 ppm, while the methyl carbon of the methanesulfonyl group will be found in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | ~8.0-8.2 (d) | ~120-125 |

| H-4 | ~7.8-8.0 (d) | ~135-140 |

| H-6 | ~8.8-9.0 (s) | ~150-155 |

| -CH₂OH | ~4.7-4.9 (s) | ~60-65 |

| -OH | Variable (br s) | - |

Note: The predicted chemical shifts are estimates based on general principles and data from analogous compounds. Actual experimental values may vary.

Two-Dimensional (COSY, HSQC, HMBC) NMR for Connectivity and Correlation

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the coupled aromatic protons on the pyridine ring, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting the signals of H-3, H-4, and H-6 to their corresponding carbon atoms (C-3, C-4, and C-6). Similarly, a cross-peak would confirm the attachment of the methylene protons to the methylene carbon of the hydroxymethyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic protons would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. Crucially, strong asymmetric and symmetric stretching bands for the sulfonyl group (S=O) are expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would give rise to characteristic bands. The symmetric stretch of the sulfonyl group is typically a strong and easily identifiable Raman band.

Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-3000 | Strong |

| C=N, C=C Stretch (Pyridine) | 1400-1600 | Strong |

| S=O Asymmetric Stretch | 1350-1300 | Moderate |

| S=O Symmetric Stretch | 1160-1120 | Strong |

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₉NO₃S), the calculated exact mass would be determined. HRMS would provide a measured mass with a high degree of precision, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum would also provide structural information. Common fragmentation pathways would likely involve the loss of the hydroxyl group, the entire hydroxymethyl group, or cleavage of the sulfonyl group.

X-ray Diffraction Analysis for Solid-State Molecular Architecture (Applicability to Pyridyl Methanol (B129727) Derivatives)

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine |

Computational and Theoretical Studies on 5 Methanesulfonylpyridin 2 Yl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the electronic structure and molecular properties of a compound. Such studies for (5-methanesulfonylpyridin-2-yl)methanol would theoretically yield data on its optimized molecular geometry, charge distribution, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO). These calculated properties are fundamental to understanding the molecule's stability, reactivity, and spectroscopic behavior. However, no specific DFT studies for this compound are available in the current literature.

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A computational exploration of the potential energy surface of this compound would identify its stable conformers and the energy barriers for their interconversion. This analysis is crucial for understanding how the molecule's shape influences its physical and biological properties. To date, no such conformational analysis or potential energy surface exploration for this specific compound has been published.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic parameters, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis electronic transitions. These theoretical predictions can be compared with experimental data to validate the computational methods and to aid in the interpretation of experimental spectra. While this is a common practice in chemical research, no studies have been found that report the prediction and experimental validation of spectroscopic parameters for this compound.

Applications in Ligand Design, Catalysis, and Materials Science

(5-methanesulfonylpyridin-2-yl)methanol as a Versatile Ligand Scaffold

The structure of this compound is well-suited for applications in coordination chemistry. The pyridine (B92270) nitrogen atom provides a classic Lewis basic site for coordination to metal ions, while the adjacent methanol (B129727) group offers an additional oxygen donor atom. This arrangement allows the molecule to act as a bidentate chelating ligand, forming stable six-membered metallacycles with transition metals.

The coordination chemistry of pyridyl-alcohol ligands with transition metals is extensive. The nitrogen of the pyridine ring and the oxygen of the alcohol can bind to a metal center, forming a stable chelate ring. In the case of this compound, the presence of the strongly electron-withdrawing methanesulfonyl group at the 5-position of the pyridine ring significantly influences its electronic properties. This group reduces the electron density on the pyridine nitrogen, thereby modulating its basicity and coordination strength compared to unsubstituted pyridyl-alcohol ligands.

This electronic modulation can be advantageous in catalysis, where fine-tuning the electronic environment of a metal center is crucial for optimizing catalytic activity and selectivity. The coordination of this compound to various transition metals such as ruthenium, rhodium, palladium, platinum, and copper could yield complexes with unique catalytic or physical properties. st-andrews.ac.ukmdpi.com The potential coordination modes are diverse, ranging from simple monodentate coordination through the pyridine nitrogen to the more stable bidentate chelation involving both the nitrogen and the alcohol oxygen. Furthermore, the alcohol group can be deprotonated to form an alkoxide, which acts as a bridging ligand between two metal centers.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Centers | Resulting Structure |

|---|---|---|---|

| Monodentate (N-donor) | Coordination occurs solely through the pyridine nitrogen atom. The methanol group remains unbound. | Late transition metals (e.g., Pd(II), Pt(II)) | Simple mononuclear complexes |

| Bidentate Chelate (N,O-donor) | Both the pyridine nitrogen and the methanol oxygen coordinate to the same metal center, forming a stable six-membered ring. | First-row transition metals (e.g., Cu(II), Ni(II), Co(II)) | Stable mononuclear chelate complexes |

| Bridging (N,O-donor) | The ligand bridges two different metal centers. The nitrogen binds to one metal, and the deprotonated oxygen (alkoxide) binds to another. | Metal clusters, coordination polymers | Dinuclear or polynuclear structures |

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netrsc.org The properties of these materials, such as porosity, stability, and functionality, are directly determined by the geometry and chemical nature of the metal nodes and organic linkers. nih.govresearchgate.net

This compound is an excellent candidate for a linker in the design of novel MOFs and coordination polymers. mdpi.comnih.govmdpi.combohrium.com Its ability to connect metal centers through both the pyridyl and methanol groups allows for the formation of extended one-, two-, or three-dimensional networks. The rigidity of the pyridine ring provides structural integrity to the resulting framework, while the sulfone group offers several key advantages:

Structural Influence : The bulky and polar sulfone group can direct the self-assembly process, influencing the final topology of the framework.

Hydrogen Bonding : The oxygen atoms of the sulfone group can act as hydrogen bond acceptors, promoting interactions with guest molecules or other parts of the framework, which can enhance structural stability.

Functional Pores : By projecting into the pores of the MOF, the sulfone groups can create a specific chemical environment, potentially leading to selective adsorption of polar molecules.

The synthesis of such materials would typically involve solvothermal reactions, where the ligand and a suitable metal salt are heated in a solvent to promote the crystallization of the coordination polymer. rsc.orgnih.gov

Utilization as a Building Block in Complex Chemical Synthesis

Beyond its role as a ligand, this compound serves as a valuable building block for the synthesis of more complex molecules. researchgate.netnih.govsemanticscholar.org Its defined structure and multiple functional groups provide a reliable foundation for constructing advanced molecular architectures.

In stereoselective synthesis, the goal is to control the three-dimensional arrangement of atoms in a molecule. While this compound itself is achiral, its primary alcohol function is a key handle for introducing chirality. This can be achieved through several strategies:

Asymmetric Catalysis : The hydroxyl group can be used to anchor the molecule to a chiral catalyst, which then directs a stereoselective transformation at another part of the molecule.

Derivatization with Chiral Auxiliaries : The alcohol can be esterified or etherified with a chiral molecule (an auxiliary). The resulting diastereomeric mixture can often be separated, and the auxiliary can then be cleaved to yield an enantiomerically pure product.

Enzymatic Resolution : Enzymes can be used to selectively acylate one enantiomer of a racemic mixture prepared from the alcohol, allowing for the separation of the two enantiomers.

The rigid pyridyl sulfone core provides a well-defined steric and electronic environment that can enhance the efficiency and selectivity of these stereochemical transformations.

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.govijpsr.com This approach is widely used in drug discovery to identify new lead compounds. A key element in this process is the use of a central "scaffold," a core structure onto which various chemical appendages can be attached.

This compound is an ideal scaffold for combinatorial library synthesis. nih.gov The pyridine ring provides a rigid and structurally conserved core, while the hydroxymethyl group serves as a convenient attachment point for introducing diversity. A typical combinatorial synthesis using this scaffold would involve parallel reactions where the alcohol is reacted with a diverse set of building blocks, such as carboxylic acids (to form esters) or alkyl halides (to form ethers). This process can generate a large library of compounds, each retaining the core pyridyl sulfone motif but differing in the group attached to the oxygen atom. Such libraries can then be screened for biological activity or other desired properties.

Table 2: Hypothetical Combinatorial Library from this compound Scaffold

| Reaction Type | Building Block (R-X) | Resulting Functional Group | Example of 'R' Group Diversity |

|---|---|---|---|

| Esterification | Carboxylic Acids (R-COOH) | Ester (-O-C(=O)-R) | Alkyl chains, aromatic rings, heterocyclic systems, amino acid side chains |

| Etherification | Alkyl Halides (R-Br, R-I) | Ether (-O-R) | Benzyl (B1604629) groups, substituted alkyls, long-chain aliphatics |

| Carbonate Formation | Chloroformates (Cl-C(=O)-OR) | Carbonate (-O-C(=O)-OR) | Various alkyl and aryl 'R' groups |

Development of Functional Materials Incorporating Pyridyl Sulfone Methanol Motifs

The sulfone group is particularly noteworthy in materials science. As a strong dipole and a potent electron-withdrawing group, it can significantly influence the bulk properties of a polymer. For instance, in materials designed for fuel cell membranes, sulfonated polymers are used as proton exchange membranes. researchgate.net The sulfone groups help to create hydrophilic domains that facilitate the transport of protons. Incorporating the this compound motif into a polymer backbone could lead to materials with:

Enhanced Thermal Stability : The rigid aromatic structure and the stable sulfone group can increase the decomposition temperature of the material.

Improved Mechanical Properties : Strong intermolecular dipole-dipole interactions mediated by the sulfone groups can lead to tougher, more robust materials.

Tailored Ionic Conductivity : The polarity imparted by the sulfone groups can create pathways for ion transport, which is relevant for batteries and fuel cells. researchgate.net

Catalytic Activity : If the pyridyl nitrogen atoms are used to coordinate metal catalysts, the resulting polymer can act as a recyclable, heterogeneous catalyst.

The methanol group provides a reactive site for cross-linking the polymer chains, which can improve the material's mechanical stability and insolubility. The combination of these features makes the pyridyl sulfone methanol motif a promising component for the rational design of functional organic materials.

Future Perspectives and Emerging Research Avenues

Innovations in Asymmetric Synthesis and Chiral Induction

The development of chiral ligands is a cornerstone of asymmetric synthesis, enabling the creation of functional molecules with high stereoselectivity. acs.org For pyridine-containing compounds, which are prevalent in FDA-approved drugs, the design of novel chiral pyridine (B92270) units (CPUs) is a significant area of research. acs.orgnih.gov Future research will likely focus on creating new chiral ligands specifically designed to coordinate with the pyridine nitrogen and the sulfonyl group of (5-methanesulfonylpyridin-2-yl)methanol or its precursors. This could lead to highly efficient and stereoselective methods for producing enantiomerically pure forms of its derivatives, which is often a critical factor for therapeutic efficacy.

The synthesis of asymmetric pyridinophane derivatives, where different N-substituents are introduced into a macrocycle, provides a framework for studying steric and electronic effects on a metal center. nih.gov This approach could be adapted to develop catalysts that can induce chirality in reactions involving this compound. By fine-tuning the ligand framework, it may be possible to achieve unprecedented levels of control over the stereochemical outcome of synthetic transformations. nih.gov

| Research Focus | Potential Impact on this compound | Key Challenges |

| Novel Chiral Pyridine Ligands | Highly stereoselective synthesis of chiral derivatives. | Overcoming challenges in the development of broadly applicable chiral pyridine units. acs.org |

| Asymmetric Pyridinophane Catalysts | Precise control over reaction stereochemistry. | Synthesis and optimization of complex macrocyclic ligands. nih.gov |

| Mechanistic Studies | Deeper understanding of chiral induction mechanisms. | Elucidating complex catalyst-substrate interactions. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow processing, is revolutionizing chemical synthesis by offering enhanced safety, efficiency, and scalability compared to traditional batch methods. springerprofessional.dedurham.ac.ukresearchgate.net For the synthesis of heterocyclic compounds like pyridine derivatives, flow chemistry presents numerous advantages, including precise control over reaction parameters, higher yields, and reduced waste. springerprofessional.deresearchgate.netsci-hub.se The integration of this compound synthesis into a continuous flow system could lead to a more sustainable and cost-effective manufacturing process. sci-hub.se

Automated synthesis platforms, which combine flow chemistry with robotics and real-time analytics, represent the next frontier. researchgate.net These systems can accelerate the discovery and optimization of new derivatives of this compound by enabling high-throughput synthesis and screening. researchgate.net By running reactions 24/7 in a reproducible and automated fashion, chemists can significantly shorten the time required for the initial hit-to-lead process in drug discovery. durham.ac.uk The modular nature of flow systems allows for the telescoping of multiple reaction steps without the need for intermediate isolation and purification, further streamlining the synthesis of complex molecules. uc.pt

| Technology | Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction conditions, scalability. springerprofessional.desci-hub.seuc.pt |

| Automated Synthesis | High-throughput screening, rapid reaction optimization, reduced manual labor, increased reproducibility. durham.ac.ukresearchgate.net |

| Multi-step Flow Systems | "Telescoped" reactions without intermediate isolation, in-line purification, increased overall efficiency. uc.pt |

Exploration of Photoredox Catalysis and Electrosynthesis for Compound Derivatization

Modern synthetic methods like photoredox catalysis and electrosynthesis are opening up new possibilities for the derivatization of complex molecules. Photoredox catalysis, which uses visible light to initiate chemical reactions, has emerged as a powerful tool for generating sulfonyl radicals from precursors like sulfonyl chlorides and sulfonamides. researchgate.netnih.govresearchgate.netacs.org This approach could be employed for the late-stage functionalization of this compound derivatives, allowing for the introduction of new functional groups with high precision and under mild conditions. nih.govresearchgate.netacs.org The generation of sulfonyl radical intermediates via an energy-transfer catalysis process offers a novel way to harness the reactivity of the sulfonyl group. nih.gov

Electrosynthesis provides another sustainable and powerful platform for chemical transformations. acs.org It offers the ability to activate even relatively inert molecules by "dialing in" the electrochemical potential. sciencedaily.comazom.com For pyridine-containing compounds, electrosynthesis has been used for hydrogenation and carboxylation reactions. acs.orgsciencedaily.comazom.com A fascinating aspect of electrosynthesis is the potential to control reaction selectivity by simply changing the electrochemical reactor setup, which could allow for the selective functionalization of different positions on the pyridine ring of this compound. sciencedaily.comazom.com Both electrochemical reduction and chemical reduction using reagents like lithium aluminum hydride can lead to the formation of complex polyamine and polyamide structures from pyridine, suggesting rich avenues for derivatization. umich.edu

| Method | Application for this compound | Key Features |

| Photoredox Catalysis | Late-stage functionalization via sulfonyl radical intermediates. nih.govresearchgate.netacs.org | Metal-free catalysis, mild reaction conditions, high functional group tolerance. nih.govacs.org |

| Electrosynthesis | Derivatization through hydrogenation or carboxylation of the pyridine ring. acs.orgsciencedaily.com | Additive-free reactions, potential for reactor-controlled selectivity. acs.orgsciencedaily.comazom.com |

Advanced Characterization Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced in situ characterization techniques allow chemists to monitor reactions in real-time, providing valuable insights into reaction kinetics, intermediates, and byproducts without altering the reaction environment. mt.comcoleparmer.co.ukwikipedia.org Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy, as well as mass spectrometry, can provide a continuous stream of data on the progress of a reaction. mt.comwaters.comresearcher.life

For the synthesis of this compound, in situ monitoring could be used to optimize reaction conditions to maximize yield and minimize the formation of impurities. mt.com This is particularly valuable in flow chemistry setups, where real-time information can be used for immediate quality control and process optimization. durham.ac.uk The ability to detect and characterize transient intermediates can lead to a more complete understanding of the reaction mechanism, paving the way for the development of more robust and efficient synthetic protocols. wikipedia.orgresearcher.life

Synergistic Approaches: Chemoinformatics and Machine Learning in Compound Discovery

The integration of chemoinformatics and machine learning is transforming the field of drug discovery. nih.govresearchgate.netmdpi.com These computational tools can analyze vast chemical datasets to identify promising new drug candidates, predict their properties, and optimize their structures. researchgate.netnih.gov For this compound, which serves as a building block for new therapeutic agents, chemoinformatics and machine learning can be used to design and prioritize novel derivatives with desired biological activities.

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can predict the biological activity of new compounds based on their chemical structure. mdpi.com This allows for the virtual screening of large libraries of potential derivatives of this compound, focusing synthetic efforts on the most promising candidates. acs.org Furthermore, machine learning models can be trained on experimental data to predict physicochemical properties, toxicity, and pharmacokinetic profiles, further accelerating the drug discovery process. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.